BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Lomofungin
for Saccharomyces cerevisiae Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LOMOFUNGIN

Cat. No.: B1218622

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomofungin is a potent antibiotic that serves as a valuable tool for studying transcriptional
processes in the model organism Saccharomyces cerevisiae. Its primary mechanism of action
is the rapid and potent inhibition of RNA synthesis.[1][2][3] This characteristic makes it an
effective agent for investigating the consequences of transcriptional arrest on various cellular
processes, including cell growth, signaling, and the regulation of gene expression. These
application notes provide detailed protocols for utilizing Lomofungin in S. cerevisiae
experiments, with a focus on growth inhibition and RNA synthesis assays.

Mechanism of Action

Lomofungin acts as a broad inhibitor of DNA-dependent RNA polymerases in yeast, thereby
blocking the synthesis of messenger RNA (MRNA) and ribosomal RNA (rRNA).[1][3] This
inhibition is thought to occur through the chelation of essential divalent cations, such as Mn2+
and Mg2+, which are critical for the catalytic activity of RNA polymerases.[4] The consequence
of this global transcriptional shutdown is a rapid cessation of protein synthesis and subsequent
cell cycle arrest, making Lomofungin a powerful tool for studying processes that are highly
dependent on ongoing transcription.
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The effective concentration of Lomofungin can vary depending on the specific S. cerevisiae
strain and experimental conditions. The following table summarizes key concentrations and
their observed effects as reported in the literature.

. Observed Effect in S.
Concentration . Reference(s)
cerevisiae

Inhibition of both RNA and
4 pg/mL . (3]
DNA synthesis.

Inhibition of cell growth in
5-10 pg/mL ] [3]
some yeast strains.

Almost immediate and efficient
20 pg/mL blockage of RNA synthesis in [4]

protoplasts.

Almost complete halt of RNA
synthesis after 10 minutes of

40 pg/mL incubation in protoplasts; [1112]
protein synthesis continues for

at least 40 minutes.

Experimental Protocols
Protocol 1: Growth Inhibition Assay

This protocol details a method for determining the inhibitory effect of Lomofungin on the
growth of S. cerevisiae in liquid culture.

Materials:

Saccharomyces cerevisiae strain of interest

Yeast extract-Peptone-Dextrose (YPD) medium

Lomofungin stock solution (dissolved in a suitable solvent, e.g., DMSO)

Sterile 96-well microtiter plates
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e Microplate reader capable of measuring optical density at 600 nm (OD600)
 Incubator set to 30°C
Procedure:
o Prepare Yeast Inoculum:
o Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.
o Incubate overnight at 30°C with shaking (200 rpm) to generate a saturated pre-culture.
o The following day, dilute the pre-culture into fresh YPD to an OD600 of approximately 0.1.
e Prepare Lomofungin Dilutions:

o Prepare a series of dilutions of the Lomofungin stock solution in YPD medium in a 96-
well plate. A typical concentration range to test would be from 1 pg/mL to 50 pg/mL.

o Include a solvent control (YPD with the same concentration of solvent used for the
Lomofungin stock) and a no-drug control (YPD only).

¢ |noculate the Plate:

o Add 100 pL of the diluted yeast culture (OD600 = 0.1) to each well of the 96-well plate
containing 100 pL of the Lomofungin dilutions or controls. This will result in a final volume
of 200 uL per well.

e |ncubation and Measurement:
o Incubate the plate at 30°C.

o Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for up to 24
hours using a microplate reader. Ensure the plate is shaken briefly before each reading to
ensure a homogenous cell suspension.

e Data Analysis:
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o Plot the OD600 values over time to generate growth curves for each Lomofungin
concentration.

o Calculate the growth rate for each condition.

o Determine the half-maximal inhibitory concentration (IC50) by plotting the growth rate or
the final OD600 after a fixed time point (e.g., 24 hours) against the Lomofungin
concentration.

Protocol 2: RNA Synthesis Inhibition Assay using [*H]-
Uridine Incorporation

This protocol provides a method to directly measure the inhibition of RNA synthesis in S.
cerevisiae by quantifying the incorporation of a radiolabeled precursor, [3H]-uridine.

Materials:

Saccharomyces cerevisiae strain of interest

o Synthetic Complete (SC) medium

» Lomofungin stock solution

e [5,6-3H]-uridine

 Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold
e Ethanol, 70% (v/v), ice-cold

o Glass fiber filters

e Vacuum filtration apparatus

« Scintillation vials

« Scintillation fluid

 Liquid scintillation counter
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Procedure:
e Yeast Culture Preparation:
o Grow an overnight culture of S. cerevisiae in SC medium at 30°C with shaking.

o Dilute the overnight culture into fresh, pre-warmed SC medium to an OD600 of 0.2-0.4
and continue to grow to mid-log phase (OD600 = 0.5-0.8).

e Lomofungin Treatment:

o Divide the yeast culture into separate flasks for each experimental condition (e.g., no-drug
control, solvent control, and different concentrations of Lomofungin).

o Add Lomofungin or the solvent control to the respective flasks and incubate for a short
period (e.g., 10-15 minutes) at 30°C with shaking.

» Radiolabeling:
o Add [3H]-uridine to each flask to a final concentration of 1-5 pCi/mL.

o Incubate for a defined pulse period (e.g., 5-10 minutes) at 30°C with shaking to allow for
the incorporation of the radiolabel into newly synthesized RNA.

» Stopping the Reaction and Cell Lysis:

o At the end of the pulse period, take aliquots (e.g., 1 mL) from each culture and
immediately add them to an equal volume of ice-cold 10% TCA to precipitate
macromolecules, including RNA.

o Incubate on ice for at least 30 minutes.
o Sample Collection and Washing:
o Collect the TCA precipitates by vacuum filtration onto glass fiber filters.

o Wash the filters twice with ice-cold 10% TCA to remove unincorporated [3H]-uridine.
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o Wash the filters once with ice-cold 70% ethanol.

e Quantification:
o Place the dried filters into scintillation vials.
o Add an appropriate volume of scintillation fluid to each vial.

o Measure the radioactivity (counts per minute, CPM) in each sample using a liquid
scintillation counter.

o Data Analysis:

o Normalize the CPM values to the cell density (OD600) of the culture at the time of
harvesting.

o Express the rate of RNA synthesis as a percentage of the no-drug control.

o Plot the percentage of RNA synthesis against the Lomofungin concentration to determine
the IC50 for RNA synthesis inhibition.

Visualizations
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Experimental Workflow for Assessing Lomofungin's Effect on S. cerevisiae
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Caption: A generalized experimental workflow for studying the effects of Lomofungin.
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Downstream Effects of Lomofungin-Induced Transcriptional Inhibition
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Caption: The downstream consequences of Lomofungin's inhibition of transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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